molecular formula C6H4ClN3S B188735 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione CAS No. 120759-70-8

4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione

Cat. No. B188735
M. Wt: 185.64 g/mol
InChI Key: SVTOVOPWKKJSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione is a chemical compound that has gained significant attention in the scientific community. It is a heterocyclic compound that contains an imidazole ring and a pyridine ring with a thione functional group. This compound has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis, inhibit cell proliferation, and modulate cell cycle progression. Its antiviral activity may be due to its ability to inhibit viral replication and entry into host cells.

Biochemical And Physiological Effects

Studies have shown that 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione exhibits biochemical and physiological effects. It has been found to induce DNA damage and oxidative stress, which may contribute to its anticancer activity. It has also been found to modulate the immune system and inhibit inflammation, which may contribute to its antiviral and antimicrobial activity.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione in lab experiments is its ability to exhibit biological activities at low concentrations. This makes it a potential candidate for drug development. However, one of the limitations is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its potential as an antiviral and antimicrobial agent. Further studies are also needed to understand its mechanism of action and its potential toxicity. Finally, the development of new synthesis methods may lead to the discovery of new derivatives with improved biological activities.

Synthesis Methods

The synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione can be achieved using different methods. One of the most common methods involves the reaction of 4-chloro-1H-imidazole-5-carbaldehyde with 2-mercaptopyridine in the presence of a catalyst such as zinc chloride. Other methods include the reaction of 4-chloro-1H-imidazole with thiourea and 2-chloropyridine, or the reaction of 4-chloro-1H-imidazole with carbon disulfide and 2-chloropyridine.

Scientific Research Applications

4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione has been extensively studied for its potential applications in scientific research. It has been found to exhibit biological activities such as anticancer, antiviral, and antimicrobial properties. Its potential as a therapeutic agent for cancer treatment has been investigated, and it has been found to inhibit the growth of cancer cells in vitro and in vivo.

properties

CAS RN

120759-70-8

Product Name

4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione

Molecular Formula

C6H4ClN3S

Molecular Weight

185.64 g/mol

IUPAC Name

4-chloro-1,3-dihydroimidazo[4,5-c]pyridine-2-thione

InChI

InChI=1S/C6H4ClN3S/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,9,10,11)

InChI Key

SVTOVOPWKKJSLO-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1NC(=S)N2)Cl

Canonical SMILES

C1=CN=C(C2=C1NC(=S)N2)Cl

Origin of Product

United States

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